Product packaging for 2-(2-Chlorophenyl)pyrimidin-4(3H)-one(Cat. No.:)

2-(2-Chlorophenyl)pyrimidin-4(3H)-one

Cat. No.: B11818517
M. Wt: 206.63 g/mol
InChI Key: SCXPWJXIJGHBSP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)pyrimidin-4(3H)-one is a high-purity chemical compound offered for research and development purposes. This compound belongs to the pyrimidin-4(3H)-one chemical class, a scaffold recognized in medicinal chemistry for its diverse biological significance. While specific biological data for this exact compound is limited, structural analogs and related pyrimidinone derivatives have been investigated for their potential research value. For instance, research on similar compounds has shown that the presence of a chlorophenyl substitution on the pyrimidine nucleus can be favorable for cytotoxic activity . Furthermore, pyrimidin-4(3H)-one derivatives are being explored in scientific literature as potential antagonists for various biological targets and as core structures in the development of kinase inhibitors . Researchers are investigating this family of compounds for a range of applications, underscoring its utility as a versatile building block in drug discovery. This product is intended for laboratory research use only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2O B11818517 2-(2-Chlorophenyl)pyrimidin-4(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-8-4-2-1-3-7(8)10-12-6-5-9(14)13-10/h1-6H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXPWJXIJGHBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Chlorophenyl Pyrimidin 4 3h One and Its Analogues

Classical Synthetic Approaches for Pyrimidinone Ring Systems

The foundational methods for constructing the pyrimidinone ring, including the specific target compound 2-(2-Chlorophenyl)pyrimidin-4(3H)-one, rely on well-established organic reactions. These classical approaches are characterized by cyclocondensation reactions and the multi-step preparation of necessary precursor molecules.

Cyclocondensation Reactions in Pyrimidinone Synthesis

The most common and direct route to the 2-aryl-pyrimidin-4(3H)-one core is the cyclocondensation of a β-ketoester with an appropriately substituted amidine. organic-chemistry.org In the case of this compound, this involves the reaction between 2-chlorobenzamidine (typically as its hydrochloride salt) and a β-ketoester such as ethyl acetoacetate (B1235776).

The reaction is generally acid- or base-catalyzed and proceeds through an initial condensation to form an intermediate that subsequently undergoes intramolecular cyclization with the elimination of water and ethanol (B145695) to yield the stable pyrimidinone ring. This one-pot synthesis is a variation of the well-known Biginelli reaction, which traditionally involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. studylib.netmdpi.com The use of an amidine instead of urea allows for direct installation of the substituted phenyl group at the 2-position of the pyrimidinone ring. organic-chemistry.org

Key features of this method include:

Accessibility of Starting Materials: β-ketoesters and benzamidine (B55565) derivatives are readily available or can be synthesized via standard procedures.

Versatility: A wide range of substituents can be introduced on both the aryl ring (from the amidine) and at positions 5 and 6 of the pyrimidinone ring (by varying the β-ketoester). scilit.com

Operational Simplicity: The one-pot nature of the reaction makes it an efficient method for generating the core heterocyclic structure.

Table 1: Examples of Cyclocondensation for Pyrimidinone Synthesis
Reactant 1Reactant 2ConditionsProduct TypeReference
Amidineβ-Keto EsterAcid/Base Catalysis, Reflux2-Substituted Pyrimidin-4(3H)-one organic-chemistry.org
Aldehyde, Urea, β-Keto EsterBiginelli ReactionAcid Catalysis (e.g., HCl, PTSA)Dihydropyrimidinone (DHPM) studylib.net
Thiourea, ChalconeKOH, EthanolThiopyrimidine derivative ekb.eg

Multi-Step Synthetic Pathways for this compound Precursors

The synthesis of the target compound is critically dependent on the availability of its key precursors, primarily 2-chlorobenzamidine. While β-ketoesters are often commercially available, substituted amidines frequently require dedicated synthesis.

The most common method for preparing 2-chlorobenzamidine is the Pinner reaction, starting from 2-chlorobenzonitrile. The nitrile is treated with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride gas. This forms an intermediate imidate ester hydrochloride (Pinner salt). Subsequent treatment of this salt with ammonia (B1221849) or an ammonium (B1175870) salt results in the formation of the desired 2-chlorobenzamidine hydrochloride. chemicalbook.com

An alternative route involves the conversion of 2-chlorobenzoyl chloride to 2-chlorobenzamide (B146235) by reaction with ammonia or an amine. ctppc.orgresearchgate.net The resulting amide can then be converted to the amidine, although this is a less common approach. The synthesis of benzamidoxime (B57231) from benzonitrile (B105546) and hydroxylamine (B1172632) hydrochloride, followed by hydrogenation, also provides a pathway to benzamidine derivatives. google.com

Synthetic Scheme for 2-Chlorobenzamidine Hydrochloride (Pinner Method):

Step 1: Imidate Formation: 2-Chlorobenzonitrile is reacted with ethanol and HCl gas to form ethyl 2-chlorobenzimidate hydrochloride.

Step 2: Amidine Formation: The intermediate imidate is then reacted with ammonia to yield 2-chlorobenzamidine hydrochloride. chemicalbook.com

Once synthesized, the 2-chlorobenzamidine hydrochloride can be directly used in the cyclocondensation reaction with ethyl acetoacetate to produce this compound.

Advanced Synthetic Strategies for Pyrimidinone Derivatives

To address the limitations of classical methods, such as long reaction times, harsh conditions, and limited scope for diversification, several advanced synthetic strategies have been developed. These methods focus on improving reaction efficiency, enabling high-throughput synthesis, and facilitating the creation of large libraries of pyrimidinone analogues for screening purposes.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of pyrimidinones. asianpubs.orgmdpi.com The application of microwave irradiation to the Biginelli and related cyclocondensation reactions can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. organic-chemistry.orgchemrxiv.org

The key advantages of microwave heating are rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently than conventional heating methods. chemrxiv.org For the synthesis of this compound and its analogues, a mixture of the amidine, β-ketoester, and a catalyst in a suitable solvent (or under solvent-free conditions) is subjected to microwave irradiation at a controlled temperature. This approach is not only faster but is also considered a "green chemistry" technique due to its energy efficiency and potential to eliminate the need for solvents. asianpubs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Biginelli Reaction
ParameterConventional HeatingMicrowave IrradiationReference
Reaction TimeHours (e.g., 3-12 h)Minutes (e.g., 5-20 min) asianpubs.orgchemrxiv.org
YieldsModerate to Good (e.g., 40-80%)Good to Excellent (e.g., 85-98%) chemrxiv.org
ConditionsReflux, often requires excess reagentsSealed vessel, precise temperature control, often solvent-free studylib.netmdpi.com

Catalytic Methodologies (e.g., Copper-Catalyzed Reactions)

Catalytic methods play a crucial role in the synthesis and functionalization of pyrimidinone derivatives. Copper-catalyzed reactions are particularly notable for their utility in forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are essential for creating diverse analogues.

The Goldberg reaction, a copper-catalyzed N-arylation of amides, provides a method for synthesizing N-aryl pyrimidinones, introducing substituents at the N1 or N3 positions of the ring. nih.gov More recently, copper-catalyzed C-H activation and arylation have been employed for the direct functionalization of the pyrimidinone core. mdpi.com This allows for the introduction of aryl or heteroaryl groups onto the heterocyclic scaffold without the need for pre-functionalized starting materials, representing a highly atom-economical approach. uoa.gr For instance, a protocol for the C-H (hetero)arylation of fused-pyrimidinones using a CuI catalyst with diaryliodonium triflates as the aryl source under microwave irradiation has been successfully developed. mdpi.comsciforum.net

These catalytic methods are invaluable for late-stage functionalization, enabling the modification of a pre-formed pyrimidinone core to rapidly generate a series of analogues for structure-activity relationship (SAR) studies.

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis is a cornerstone of combinatorial chemistry, allowing for the efficient, parallel synthesis of large numbers of compounds. This technique has been successfully applied to the production of pyrimidine (B1678525) and pyrimidinone libraries. nih.govnih.gov

In a typical solid-phase approach, one of the starting materials is attached to a solid support (resin). The subsequent reaction steps are carried out on this resin-bound substrate. Excess reagents and by-products are easily removed by simple filtration and washing, which greatly simplifies the purification process. After the desired molecular scaffold is constructed, the final product is cleaved from the resin.

Strategies for Derivatization of the this compound Core

The this compound scaffold serves as a versatile template for chemical modification. Derivatization strategies can be systematically applied to explore structure-activity relationships (SAR) for various applications. These strategies primarily target three distinct regions of the molecule: the N3 position of the pyrimidinone ring, the 2-chlorophenyl moiety, and the pyrimidinone heterocycle itself.

Functionalization at the N3 Position of Pyrimidin-4(3H)-one

The secondary amine at the N3 position of the pyrimidin-4(3H)-one ring is a common and reactive site for introducing a variety of substituents. This functionalization is typically achieved through N-alkylation or N-arylation reactions, allowing for the modulation of the compound's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity.

Common synthetic approaches involve the deprotonation of the N3-H with a suitable base, followed by reaction with an electrophile like an alkyl or aryl halide. For instance, methylation of the N3 position has been demonstrated in analogous pyrimidinone systems to produce N-methylated derivatives. mdpi.com In one study, a 7-(2-Chloro-6-ethoxypyridin-4-yl)-9-(4-chlorophenyl)-2-methylpyrido[3',2':4,5]thieno[3,2-d]-pyrimidin-4(3H)-one was converted to its 2,3-dimethyl analogue, illustrating a typical N-alkylation. mdpi.com

Another strategy involves the reaction of a precursor, such as a pyridobenzoxazinone, with a primary amine. This reaction leads to the opening of the oxazinone ring and subsequent cyclization to form the N-substituted pyrimidinone core in a single synthetic sequence. nih.gov This method allows for the introduction of a wide array of substituents at the N3 position, depending on the primary amine used. For example, derivatives bearing ethyl, cyclohexyl, or substituted phenyl groups at this position can be synthesized. nih.govrsc.org

Interactive Table 1: Examples of N3-Substituted Pyrimidinone Analogues

Compound Name N3-Substituent
7-(2-Chloro-6-ethoxypyridin-4-yl)-9-(4-chlorophenyl)-2,3-dimethylpyrido[3',2':4,5]thieno[3,2-d]-pyrimidin-4(3H)-one mdpi.com Methyl
3-(2-(2-Phenylthiazol-4-yl)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives nih.gov 2-(2-Phenylthiazol-4-yl)ethyl

Substitutions on the 2-Chlorophenyl Moiety

The 2-chlorophenyl ring at the C2 position of the pyrimidinone core offers numerous opportunities for derivatization to probe interactions with biological targets. The existing chloro-substituent directs further electrophilic aromatic substitution to the ortho and para positions relative to it (positions 3, 4, 5, and 6 of the phenyl ring). However, more commonly, analogues are prepared by starting with differently substituted benzaldehyde (B42025) or benzoic acid precursors during the initial synthesis of the pyrimidinone ring.

Structure-activity relationship studies on related heterocyclic compounds have shown that both the position and the electronic nature of substituents on this phenyl ring can be critical. nih.gov For instance, the introduction of polar groups like carboxylic acids or primary amides can significantly alter biological activity. nih.gov Similarly, replacing the chloro group with other halogens like fluorine or with small alkyl groups can fine-tune the steric and electronic profile of the molecule. nih.gov In studies on analogous pyrido[2,3-d]pyrimidine (B1209978) systems, phenyl rings with dichloro or fluoro substitutions have been synthesized and evaluated. mdpi.comrsc.org These modifications highlight the chemical tractability and importance of exploring substitutions on the peripheral phenyl ring to optimize the compound's properties.

Interactive Table 2: Examples of Phenyl Ring Substitutions in Analogous Systems

Phenyl Ring Substitution Pattern Reference Compound Class
4-Fluorophenyl Pyrido[3',2':4,5]thieno[3,2-d]-pyrimidin-4(3H)-one mdpi.com
4-Chlorophenyl Pyrido[3',2':4,5]thieno[3,2-d]-pyrimidin-4(3H)-one mdpi.com
2,4-Dichlorophenyl Pyrido[3',2':4,5]thieno[3,2-d]-pyrimidin-4(3H)-one mdpi.com
para-Carboxylic acid Bisanilinopyrimidine nih.gov

Modifications of the Pyrimidinone Heterocyclic Ring

Beyond the N3 and C2 positions, the pyrimidinone ring itself can be modified to create a diverse range of analogues. These modifications include substitution at the C5 and C6 positions, or more complex alterations such as ring fusions, ring-opening, and rearrangements.

Substitutions at C5 and C6: The C5 and C6 positions of the pyrimidinone ring are amenable to substitution, which can influence the molecule's planarity and interaction with target binding sites. Research on similar 2,4-disubstituted pyrimidines has shown that introducing small groups can have a significant impact. nih.gov For example, the addition of groups such as methyl, amine, fluorine, or chlorine at these positions has been explored. nih.gov It was found that steric bulk at these positions can be detrimental, while small, electronegative atoms like fluorine or chlorine can lead to favorable van der Waals interactions within hydrophobic pockets of target proteins. nih.gov

Ring System Modifications: More profound structural changes involve the fusion of other rings to the pyrimidine core, creating polycyclic heterocyclic systems. Many related bioactive compounds feature such fused rings, including thieno[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. mdpi.comrsc.orgresearchgate.net These modifications rigidly constrain the geometry of the core structure.

Furthermore, the pyrimidine ring can undergo metabolic transformations that lead to novel structures. In vivo studies on related compounds have identified pathways such as N-oxidation of the ring nitrogens and conversion to pyrimidine-2,4-dione species. nih.gov An even more unusual modification is the contraction of the pyrimidine ring into an imidazole (B134444) ring, which involves a ring-opening reaction followed by the elimination of a carbon atom and subsequent ring closure. nih.gov Another potential transformation is the Dimroth rearrangement, which can occur in substituted pyrimidines and leads to the formation of an isomeric heterocyclic system. clockss.org These examples demonstrate the chemical potential for significant alteration of the core heterocyclic scaffold.

Chemical Reactivity and Mechanistic Transformations of 2 2 Chlorophenyl Pyrimidin 4 3h One

Reactivity of the Pyrimidinone Ring System in 2-(2-Chlorophenyl)pyrimidin-4(3H)-one

The pyrimidinone ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. wikipedia.org This inherent electronic nature makes the ring susceptible to nucleophilic attack, while generally being resistant to electrophilic substitution unless activated. wikipedia.orgbhu.ac.in The presence of the carbonyl group at the C4 position further influences the ring's reactivity, creating a cyclic amide-like structure.

Simple pyrimidine (B1678525) is generally unreactive towards electrophilic aromatic substitution due to the deactivating effect of the two ring nitrogen atoms, which also tend to be protonated under the strongly acidic conditions often required for these reactions. wikipedia.orgbhu.ac.in However, the pyrimidin-4(3H)-one tautomer, which is in equilibrium with its aromatic 4-hydroxypyrimidine (B43898) form, is more electron-rich and can undergo electrophilic substitution. bhu.ac.in

The substitution preferentially occurs at the C5 position, which is the most electron-rich carbon on the ring and is analogous to the β-position of an enone system. Reactions such as nitration and halogenation are most facile at this position. wikipedia.orgcore.ac.uk For instance, nitration of 2-pyrimidone has been shown to yield the corresponding 5-nitro derivative. bhu.ac.in While specific studies on this compound are not prevalent, it is anticipated that electrophilic attack would selectively occur at the C5 position, provided the reaction conditions are suitable to overcome the general deactivation of the ring.

The electron deficiency of the pyrimidine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. slideshare.net In this compound, the C2 position is already substituted. The C4 position, featuring a carbonyl group, can be activated for nucleophilic substitution by conversion into a better leaving group. Treatment with reagents like phosphorus oxychloride (POCl₃) can transform the C4-one into a 4-chloro substituent, a highly reactive site for displacement by various nucleophiles such as amines, alkoxides, and thiolates. bhu.ac.inaston.ac.uk

The C6 position is another potential site for nucleophilic attack. Enzymes, for example, are known to activate the pyrimidine ring for methylation at C5 via a nucleophilic addition of a cysteine residue to the C6 position, which forms an enolate intermediate. umich.edu In synthetic chemistry, if a suitable leaving group were present at C6, it would be readily displaced by nucleophiles.

Pyrimidine rings can undergo fascinating ring-opening and rearrangement reactions, with the Dimroth rearrangement being a prominent example. researchgate.net This rearrangement typically involves the transposition of heteroatoms within the ring system and proceeds through a sequence of ring-opening, bond rotation, and subsequent ring-closure. researchgate.netresearchgate.net It can be initiated under acidic, basic, or thermal conditions. researchgate.net For pyrimidinone systems, the Dimroth rearrangement can lead to isomeric structures, and the reaction is often driven by the formation of a more thermodynamically stable product. nih.govekb.eg

Furthermore, the cyclic amide bond (N3-C4) in the pyrimidinone ring can be cleaved under harsh conditions. Treatment with strong nucleophiles like hydrazine (B178648) or concentrated aqueous bases can lead to the opening of the pyrimidine ring, yielding acyclic intermediates. aston.ac.ukresearchgate.net The specific outcome depends on the nature of the nucleophile and the reaction conditions. For example, hydrazinolysis of pyridopyrimidin-4(3H)-ones has been shown to open the pyrimidine ring. aston.ac.uk

Transformations Involving the 2-Chlorophenyl Moiety

The 2-chlorophenyl group attached at the C2 position of the pyrimidinone ring offers a versatile handle for a variety of chemical modifications, particularly those involving the carbon-chlorine bond.

The existing chlorine atom on the phenyl ring deactivates it towards further electrophilic aromatic substitution. However, as a halogen, it acts as an ortho-, para-director. Therefore, reactions like further chlorination, bromination, or nitration would be expected to occur at the positions ortho and para to the chlorine atom (C3' and C5' of the chlorophenyl ring), albeit requiring more forcing conditions than for an unsubstituted benzene (B151609) ring. The pyrimidinone ring itself acts as a deactivating group, which would further disfavor electrophilic substitution on the attached phenyl ring.

The carbon-chlorine bond on the phenyl ring is an ideal site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are cost-effective and readily available starting materials for these powerful reactions.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with a boronic acid or ester to form a new C-C bond. It is widely used to synthesize biaryl compounds. The reaction of this compound with various aryl or heteroaryl boronic acids, under catalysis by a palladium complex with suitable phosphine (B1218219) ligands, would yield 2-(2-arylphenyl)pyrimidin-4(3H)-one derivatives. mdpi.commdpi.comnih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.org This method allows for the synthesis of a wide range of N-arylated products from this compound by reacting it with primary or secondary amines in the presence of a palladium catalyst and a strong base. researchgate.netnih.govlibretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. It requires a palladium catalyst and a copper(I) co-catalyst. This transformation would convert the 2-chlorophenyl group into a 2-(alkynylphenyl) group, providing access to compounds with extended π-systems.

The table below summarizes typical conditions for these cross-coupling reactions as applied to analogous aryl chloride substrates.

ReactionCoupling PartnerCatalyst / LigandBaseSolventTypical TemperatureProduct Type
Suzuki-Miyaura CouplingAr-B(OH)₂Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos, XPhosK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane, Toluene, DMF80-120 °CBiaryl
Buchwald-Hartwig AminationR¹R²NHPd₂(dba)₃ / BINAP, XantphosNaOt-Bu, K₂CO₃, Cs₂CO₃Toluene, Dioxane80-110 °CAryl Amine
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, PiperidineTHF, DMF25-100 °CAryl Alkyne

Tautomerism and Isomerization Studies of this compound

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a key characteristic of pyrimidin-4(3H)-ones. This phenomenon in this compound primarily involves keto-enol and prototropic tautomerism.

Keto-Enol Tautomeric Equilibria

The most significant tautomeric relationship for this compound is the equilibrium between its keto (lactam) and enol (lactim) forms. The pyrimidin-4(3H)-one structure allows for the migration of a proton from a nitrogen atom to the exocyclic oxygen atom, accompanied by a rearrangement of double bonds within the ring.

Dominance of the Keto Tautomer:

Computational and spectroscopic studies on the parent 4(3H)-pyrimidinone and its various derivatives consistently indicate that the keto form is the thermodynamically more stable tautomer . This preference is attributed to several factors:

Aromaticity: While the enol form (4-hydroxypyrimidine) possesses a fully aromatic pyrimidine ring, the gain in aromatic stabilization is often not sufficient to overcome the greater stability of the amide group in the keto form.

Amide Resonance: The keto form benefits from the significant resonance stabilization of the amide linkage (-NH-C=O), which is a well-established stabilizing factor in organic chemistry.

Solvation Effects: The polarity of the solvent can influence the position of the tautomeric equilibrium. Polar solvents tend to favor the more polar keto tautomer.

For this compound, the bulky and electron-withdrawing 2-chlorophenyl substituent at the C2 position is expected to have a nuanced effect on the equilibrium. While it might influence the electron density within the pyrimidine ring, it is not anticipated to fundamentally shift the equilibrium away from the favored keto form.

A hypothetical representation of the relative energies, based on general findings for this class of compounds, is presented below. It is crucial to note that these are illustrative values and would require specific computational or experimental verification for this compound.

Table 1: Postulated Relative Stability of Tautomers of this compound
TautomerStructureRelative Energy (kcal/mol) - HypotheticalKey Stability Factors
Keto (3H-one)This compound0 (Reference)Amide Resonance, Higher Polarity
Enol (4-hydroxy)2-(2-Chlorophenyl)-4-hydroxypyrimidine> 0Aromaticity of the Pyrimidine Ring

Investigation of Prototropic Interconversions

Prototropic tautomerism involves the transfer of a proton between different positions on the molecule. In this compound, in addition to the keto-enol tautomerism, there is the possibility of proton migration between the two ring nitrogen atoms, N1 and N3. This leads to two possible keto tautomers: the 1H- and 3H-forms.

The interconversion between these prototropic tautomers is a dynamic process. The mechanism of this interconversion can be influenced by the medium:

In the gas phase or non-polar solvents: The interconversion may occur via an intramolecular proton shift, which typically has a high activation energy barrier.

In protic solvents (like water or alcohols): The solvent molecules can act as intermediaries, facilitating the proton transfer through a lower energy pathway via a series of protonation and deprotonation steps. This is often referred to as a solvent-assisted or Grotthuss-type mechanism.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are powerful tools for investigating these interconversions. In some cases, if the rate of interconversion is slow on the NMR timescale, distinct signals for both tautomers may be observed. More commonly, a time-averaged spectrum is seen, and the chemical shifts can provide insights into the predominant tautomeric form.

The table below summarizes the expected characteristics of the prototropic tautomers of this compound, based on general principles for this class of compounds.

Table 2: Characteristics of Prototropic Tautomers of this compound
Prototropic TautomerStructure NameExpected PredominanceFactors Influencing Stability
3H-KetoThis compoundMajorElectronic effects of the C4-carbonyl group, Intramolecular interactions
1H-Keto2-(2-Chlorophenyl)pyrimidin-4(1H)-oneMinorGenerally less stable due to electronic arrangement

Computational and Theoretical Investigations of 2 2 Chlorophenyl Pyrimidin 4 3h One

Molecular Modeling and Docking Studies

Application in Virtual Screening for Potential Targets

Virtual screening (VS) is a computational methodology extensively used in drug discovery to search large libraries of small molecules and identify those structures that are most likely to bind to a drug target, which is typically a protein receptor or enzyme. plos.org In the context of 2-(2-Chlorophenyl)pyrimidin-4(3H)-one, virtual screening serves as a powerful initial step to hypothesize its potential biological targets. This process typically involves two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). mdpi.com

In a typical SBVS campaign, the three-dimensional structure of this compound is docked against a library of macromolecular targets with known structures, such as those available in the Protein Data Bank (PDB). nih.gov This computational docking simulates the binding process, predicting the conformation of the small molecule within the target's binding site and estimating the binding affinity, often expressed as a docking score. tandfonline.com For pyrimidine (B1678525) derivatives, which are recognized as "privileged scaffolds" in medicinal chemistry, common targets for such screening include protein kinases, polymerases, and receptors involved in cell signaling pathways. nih.govnih.govresearchgate.net For instance, kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are frequently investigated targets for pyrimidine-based compounds due to their role in cancer progression. semanticscholar.orgnih.gov

The results of a virtual screening campaign can generate a ranked list of potential protein targets for this compound based on predicted binding energies. This data provides a foundation for further experimental validation to confirm the biological activity.

Below is a representative table illustrating hypothetical results from a structure-based virtual screening for this compound against a panel of known cancer-related kinases.

Protein TargetPDB IDDocking Score (kcal/mol)Key Interacting Residues (Predicted)
Epidermal Growth Factor Receptor (EGFR)2J6M-9.8Met793, Leu718, Gly796
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)4ASD-9.5Cys919, Leu840, Asp1046
PIM-1 Kinase4X7Q-9.1Leu120, Val52, Lys67
Cyclin-Dependent Kinase 2 (CDK2)1HCK-8.7Leu83, Glu81, Phe80
Janus Kinase 3 (JAK3)3ZC6-8.5Leu905, Arg953, Glu903

Note: This data is illustrative and serves to represent typical outcomes of a virtual screening process.

Chemogenomics and Bioinformatic Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This method is pivotal for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern their biological function. For pyrimidinone derivatives, QSAR studies provide valuable insights into the structural requirements for activity against various biological targets. acs.orgnih.gov

A QSAR model is developed by calculating a set of molecular descriptors for a series of pyrimidinone analogues with known biological activities (e.g., IC₅₀ values). These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then employed to create a predictive model. nih.govtandfonline.com

Key steps in developing a QSAR model for pyrimidinone derivatives include:

Data Set Selection: A series of pyrimidinone compounds with a consistent biological assay data is compiled.

Descriptor Calculation: A wide range of descriptors are calculated, such as topological indices, quantum chemical parameters, and 3D-MoRSE descriptors. researchpublish.com

Model Building: Statistical techniques like MLR or ANN are used to build the equation relating the descriptors to the biological activity. tandfonline.comresearchpublish.com

Model Validation: The predictive power of the model is rigorously assessed using statistical metrics like the squared correlation coefficient (R²), the cross-validation coefficient (Q² or q²), and root mean square error (RMSE). nih.govacs.orgtandfonline.com

A statistically robust QSAR model can accurately predict the biological activity of new pyrimidinone derivatives, thereby guiding the synthesis of more potent compounds. tandfonline.com

The table below summarizes parameters for a representative QSAR model developed for a series of pyrimidine derivatives targeting a specific kinase.

ParameterValue/DescriptorDescription
Statistical Method Multiple Linear Regression (MLR)A statistical technique to model the relationship between a dependent variable and one or more independent variables. researchpublish.com
R² (Coefficient of Determination) 0.889Indicates the proportion of the variance in the biological activity that is predictable from the descriptors. nih.gov
Q² (Cross-Validation Coefficient) 0.65Measures the predictive ability of the model, determined through methods like leave-one-out. tandfonline.com
Selected Descriptors A_ArQuantifies the presence of aromatic rings in the molecule. tandfonline.com
B_DouDenotes the number of double bonds within the structure. tandfonline.com
PEOE_VSA_PPOSDescribes the positive partial surface area of a molecule. tandfonline.com
Q_VSA_NEGCalculates the negative partial surface area of a molecule. tandfonline.com

Note: The data presented is based on findings from QSAR studies on pyrimidine derivatives and is for illustrative purposes. nih.govtandfonline.com

Pharmacophore Modeling and Ligand-Based Design for Analogues

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of essential three-dimensional arrangements of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov For analogues of this compound, this approach is used to create a model that encapsulates the key interaction points required for binding to a target receptor. This model then serves as a 3D query to screen compound libraries for novel scaffolds or to guide the design of new analogues with improved activity. researchgate.net

A pharmacophore model is typically generated from a set of active ligand molecules. The process involves aligning the molecules and identifying common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). nih.gov

For pyrimidinone-based compounds, the pyrimidine core itself often provides key pharmacophoric features. The nitrogen atoms can act as hydrogen bond acceptors, while the carbonyl group of the pyrimidinone ring is a strong hydrogen bond acceptor. The substituted phenyl ring, in this case, the 2-chlorophenyl group, typically occupies a hydrophobic pocket in the target's binding site and contributes to binding affinity through hydrophobic and aromatic interactions. semanticscholar.orgnih.gov

Once a validated pharmacophore model is developed, it can be used to:

Design new analogues: Modifications can be made to the this compound scaffold to better fit the pharmacophore hypothesis, potentially leading to enhanced potency.

Virtual Screening: Large chemical databases can be searched for molecules that match the pharmacophore model, allowing for the rapid identification of structurally diverse compounds with the potential for similar biological activity. nih.gov

The table below outlines the essential pharmacophoric features that might be identified for a series of pyrimidinone-based kinase inhibitors.

Pharmacophoric FeatureDescriptionPotential Role in Binding
Aromatic Ring (AR) The 2-chlorophenyl groupEngages in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site.
Hydrogen Bond Acceptor (HBA) Pyrimidine ring nitrogensForms hydrogen bonds with backbone amide protons or side-chain donors (e.g., Lysine, Arginine) in the hinge region of kinases.
Hydrogen Bond Acceptor (HBA) Carbonyl oxygen at position 4Accepts a hydrogen bond from a donor group in the active site.
Hydrogen Bond Donor (HBD) N-H group at position 3Donates a hydrogen bond to an acceptor group (e.g., Aspartate, Glutamate) in the binding site.
Hydrophobic Group (HY) The chloro-substituentOccupies a small hydrophobic sub-pocket, potentially increasing selectivity and potency.

Chemoinformatic Analysis of Pyrimidinone Chemical Space

Chemoinformatics provides the tools to organize, analyze, and visualize the chemical space occupied by a particular class of compounds, such as pyrimidinones. nih.govsemanticscholar.org The concept of "chemical space" encompasses the ensemble of all possible molecules, and chemoinformatic analysis helps to understand the diversity, distribution, and structure-property relationships within a defined subset of this space. nih.gov For pyrimidinone derivatives, this analysis is crucial for diversifying lead compounds, exploring novel structural motifs, and identifying gaps in the existing chemical landscape. nih.govresearchgate.net

Two common techniques used in this analysis are Tanimoto similarity and Principal Moment of Inertia (PMI) analysis. nih.gov

Tanimoto Similarity: This is a widely used metric to quantify the structural similarity between two molecules based on their molecular fingerprints (a binary representation of their structural features). A Tanimoto coefficient ranges from 0 (no similarity) to 1 (identical structures). By calculating pairwise similarity for a library of pyrimidinone derivatives, researchers can assess the structural diversity of the set. A library with low average similarity is considered diverse and covers a broader region of chemical space. nih.gov

Principal Moment of Inertia (PMI) Analysis: PMI analysis describes the 3D shape of a molecule. By calculating the principal moments of inertia (I₁, I₂, I₃) and plotting their normalized ratios on a triangular plot, molecules can be classified by shape as rod-like, disc-like, or sphere-like. This analysis is particularly valuable for moving beyond the traditionally "flat" chemical space of many aromatic drug scaffolds. For pyrimidinone-based drug discovery, PMI analysis can guide the design of molecules with greater three-dimensionality, which may lead to improved selectivity and access to novel biological targets, such as protein-protein interactions. nih.govresearchgate.net

Chemoinformatic tools enable the mapping of the pyrimidinone chemical space, highlighting areas that are densely populated with known compounds and identifying unexplored regions where novel and diverse structures could be designed. researchgate.net

The table below illustrates a hypothetical chemoinformatic comparison of a library of novel pyrimidinone scaffolds against a reference set of known pyrimidine-containing drugs.

Chemoinformatic MetricDescriptionNovel PyrimidinonesKnown Pyrimidine Drugs
Average Tanimoto Similarity (ECFP_6) Measures the average structural similarity within the compound set. A lower value indicates higher diversity.0.450.68
PMI Plot Distribution Describes the dominant molecular shapes within the set.Broad distribution, extending into spherical regions.Primarily confined to rod-like and disc-like regions.
Fraction of sp³ Carbons (Fsp³) Indicates the degree of saturation and three-dimensionality.Average of 0.42Average of 0.31

Note: This data is representative of chemoinformatic analyses found in the literature for diverse heterocyclic libraries. nih.gov

Structure Activity Relationship Sar and Rational Design of 2 2 Chlorophenyl Pyrimidin 4 3h One Analogues

Elucidation of Structural Determinants for Molecular Interaction

Influence of the 2-Chlorophenyl Group on Binding Affinity

The 2-aryl substituent is a critical determinant of activity in many pyrimidine-based compounds. The nature and position of substituents on this phenyl ring can dramatically alter binding affinity and selectivity.

The presence of a chlorine atom at the ortho- (2-) position of the phenyl ring has several implications. Electronegative halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in a protein's binding pocket, potentially enhancing affinity. Furthermore, the position of the substituent is key. For instance, in related 2-arylamino-4-aryl-pyrimidine inhibitors of p21-activated kinase 1 (PAK1), substitutions on the phenyl ring were found to be critical for potency. nih.gov Studies on other kinase inhibitors have shown that ortho-substituents on a phenyl ring can induce a specific conformation that is favorable for binding. u-tokyo.ac.jp

The electronic effect of the chloro group—an electron-withdrawing group—also modifies the charge distribution of the entire molecule, which can influence long-range electrostatic interactions with the target. The table below illustrates how variations in the substitution pattern on the 2-phenyl ring can impact inhibitory activity in a related series of pyrimidine (B1678525) derivatives, highlighting the importance of the substituent's nature and position.

Table 1: Impact of 2-Phenyl Ring Substituents on Biological Activity of Generic 2-Arylpyrimidinone Analogues
Compound AnalogueSubstitution at 2-Phenyl Ring (R)Relative Binding Affinity/PotencyKey Observations
Analogue 1-H (Unsubstituted)BaselineServes as a reference for comparison.
Analogue 22-Cl (ortho-Chloro)Often IncreasedMay induce a favorable binding conformation and participate in halogen bonding.
Analogue 34-Cl (para-Chloro)VariableAlters electronics and may interact with a different region of the binding pocket.
Analogue 42-CH₃ (ortho-Methyl)VariableIntroduces steric bulk which can either enhance or disrupt binding depending on pocket size.
Analogue 54-OCH₃ (para-Methoxy)Often IncreasedActs as a hydrogen bond acceptor and can improve potency. nih.gov

Impact of Substituents on the Pyrimidinone Ring

The pyrimidinone core serves as the central scaffold for the molecule, and its decoration with various substituents provides another avenue for modulating activity. Modifications can be made at the nitrogen atoms (N1 or N3) or the available carbon atoms (C5 and C6).

In a broad analysis of pyrimidine derivatives, it was concluded that the position of substituents on the pyrimidine nucleus greatly influences biological activities. nih.gov For example, incorporating a bromide at the 5-position of a 2-arylamino-4-aryl-pyrimidine core led to a potent PAK1 inhibitor. nih.gov This suggests that the C5 position of the pyrimidinone ring in 2-(2-Chlorophenyl)pyrimidin-4(3H)-one is a promising site for modification. Introducing small, lipophilic, or hydrogen-bonding groups at this position could probe for additional interactions within the target's binding site.

Furthermore, substitution at the N3 position can influence the molecule's hydrogen-bonding capabilities and solubility. The N-H group at this position can act as a hydrogen bond donor. Replacing the hydrogen with an alkyl or other group would remove this capability but could introduce new, favorable van der Waals interactions.

Table 2: Influence of Pyrimidinone Ring Substituents on Biological Activity
Modification SiteSubstituentAnticipated Effect on ActivityRationale
C5-Br, -ClPotential IncreaseHalogens can form specific interactions and fill small hydrophobic pockets. nih.gov
C5-CH₃Potential IncreaseSmall alkyl groups can increase lipophilicity and van der Waals interactions.
C6PhenylSignificant ChangeIntroduction of a large group can reorient the molecule in the binding site. biointerfaceresearch.com
N3-CH₃VariableBlocks H-bond donation but may access new hydrophobic pockets.

Role of Conformational Flexibility and Stereochemistry

The three-dimensional shape of a molecule is paramount for its biological function. For this compound, a key conformational parameter is the dihedral angle between the pyrimidinone and the 2-chlorophenyl rings. Rotation around the single bond connecting these two rings is possible, but the presence of the ortho-chloro substituent likely introduces a significant energy barrier, restricting the molecule to a limited set of low-energy conformations. mdpi.com

This conformational restriction can be advantageous, as it reduces the entropic penalty upon binding to a target protein. If the preferred low-energy conformation matches the geometry of the binding site, affinity will be enhanced. Studies on other bioactive molecules have demonstrated a clear relationship between the conformational angle and activity. nih.gov For instance, a more open dihedral angle in certain anti-inflammatory agents was correlated with higher activity. nih.gov

Therefore, the ortho-chloro group not only provides a potential interaction point but also acts as a conformational lock, pre-organizing the molecule for binding. Introducing chiral centers, for example by adding a substituted alkyl group at the N3 or C5 position, would create stereoisomers (enantiomers or diastereomers) that could exhibit different biological activities, allowing for a finer probing of the three-dimensional space of the binding pocket.

Rational Design Principles for New Pyrimidinone Derivatives

The SAR insights gained from studying existing analogues provide a foundation for the rational design of new derivatives with superior properties. Key strategies in modern medicinal chemistry include bioisosteric replacement and scaffold hopping.

Bioisosteric Replacements in this compound Structure

Bioisosterism is a strategy used to design new compounds by replacing a functional group with another group that has similar physical or chemical properties, with the goal of enhancing potency, improving selectivity, or optimizing pharmacokinetic properties. nih.govdrughunter.com This principle can be applied to various parts of the this compound structure.

2-Chlorophenyl Group: The entire phenyl ring can be replaced with other aromatic systems. For example, replacing the benzene (B151609) ring with a pyridine (B92270) or thiophene (B33073) ring alters the electronic and solubility properties while maintaining a similar shape. nih.gov Saturated, C(sp3)-rich bioisosteres like bicyclo[1.1.1]pentane (BCP) have been successfully used to replace phenyl groups, often leading to improved solubility and metabolic stability. nih.gov

Chloro Substituent: The chlorine atom itself can be replaced by other groups. A classic bioisosteric replacement for chlorine is the trifluoromethyl (-CF₃) group, which is of similar size but has vastly different electronic properties. A methyl (-CH₃) group is another common replacement that can probe for hydrophobic interactions.

Pyrimidinone Core: The carbonyl oxygen or the N-H group of the pyrimidinone ring can be replaced. For instance, the C=O group could be replaced with a C=S (thiocarbonyl) or a C=S=O (sulfoxide) group to modulate hydrogen bonding capacity and electronics.

Table 3: Potential Bioisosteric Replacements for Lead Optimization
Original GroupBioisosteric ReplacementRationale for Replacement
PhenylPyridine, ThiopheneIntroduce heteroatoms to modulate solubility and create new H-bonding opportunities. nih.gov
PhenylBicyclo[1.1.1]pentane (BCP)Increase sp³ character, improving solubility and metabolic profile. nih.gov
-Cl-CH₃, -CF₃Modify steric and electronic properties to fine-tune binding interactions.
C=O (ketone)C=S (thioketone)Alter hydrogen bond acceptor strength and electronic properties.
-NH- (amide)-O- (ester), -CH₂-Change hydrogen bonding potential and local flexibility. nih.gov

Scaffold Hopping Strategies from Pyrimidinone Core

Scaffold hopping is a more drastic design strategy that involves replacing the central molecular core (the pyrimidinone ring) with a structurally different scaffold while retaining the essential pharmacophoric elements—in this case, the 2-(2-chlorophenyl) group and key hydrogen bonding features. researchgate.net This approach is used to discover new chemical classes with novel intellectual property, improved properties, or different side-effect profiles. nih.govnamiki-s.co.jp

Starting from the this compound core, several scaffold hops are conceivable:

Fused Bicyclic Systems: The pyrimidinone ring could be fused with another ring to create more rigid and structurally complex scaffolds like quinazolinones or pyrido[1,2-a]pyrimidin-4-ones. nih.govresearchgate.net These fused systems can project the key substituents into different regions of space, potentially accessing new binding interactions.

Pyrazolo[3,4-d]pyrimidines: This scaffold is a well-known bioisostere of the purine (B94841) nucleus and has been successfully used to develop potent enzyme inhibitors. nih.govrsc.org Replacing the pyrimidinone with a pyrazolo[3,4-d]pyrimidinone core would significantly alter the electronics and hydrogen bonding pattern of the central scaffold.

Non-aromatic Scaffolds: It may also be possible to replace the pyrimidinone with a non-aromatic or partially saturated heterocyclic core that can still present the 2-chlorophenyl group in the correct orientation for binding.

This strategy has been successfully applied to discover novel inhibitors for various targets, starting from known pyrimidinone-based compounds. nih.govacs.org The goal is to retain the key binding hypothesis of the original molecule while exploring novel chemical space.

Focused Research Efforts Needed for this compound Analogues

Despite the importance of pyrimidine-based compounds in medicinal chemistry, specific research on the rational design of targeted libraries for Structure-Activity Relationship (SAR) exploration of this compound analogues is not extensively documented in publicly available scientific literature. While broader research into pyrimidine derivatives exists, detailed studies focusing on the targeted library design for this specific scaffold are not readily found.

The exploration of chemical space around a core scaffold is a cornerstone of modern drug discovery. The design of targeted libraries, where structural modifications are made in a systematic and rational manner, is crucial for elucidating the structure-activity relationships that govern a compound's biological activity. This process allows medicinal chemists to understand which parts of a molecule are essential for its function and how to modify it to enhance potency, selectivity, and pharmacokinetic properties.

For the this compound core, a hypothetical library design for SAR exploration would typically involve a multi-pronged approach, systematically modifying different parts of the molecule. This would include:

Modifications of the 2-chlorophenyl group: Exploration of various substituents on the phenyl ring to probe the effects of electronics (electron-donating vs. electron-withdrawing groups), sterics (small vs. bulky groups), and lipophilicity. The position of the chloro-substituent could also be varied (ortho-, meta-, para-) to understand its impact on the molecule's conformation and binding.

N3-position modifications: Alkylation or arylation at the N3 position of the pyrimidinone ring would be a key area for library synthesis to explore the impact of substituents pointing into a potential binding pocket.

The synthesis of such a targeted library would likely employ combinatorial chemistry or parallel synthesis techniques, allowing for the rapid generation of a diverse set of analogues. High-throughput screening would then be used to evaluate the biological activity of the library members, with the resulting data forming the basis of a comprehensive SAR analysis.

However, based on a thorough review of available research, specific studies detailing the design, synthesis, and SAR exploration of a targeted library based on the this compound scaffold have not been identified. While there is extensive literature on the SAR of various other pyrimidine and fused-pyrimidine systems, a direct and focused investigation into this particular compound's analogues remains an area for future research. The development of such targeted libraries would be a valuable step in unlocking the therapeutic potential of this chemical class.

Advanced Research Perspectives and Future Directions for 2 2 Chlorophenyl Pyrimidin 4 3h One

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel pyrimidinone derivatives. These computational tools can analyze vast datasets to identify patterns and predict the properties of new compounds, significantly accelerating the research and development process.

Machine learning algorithms, such as multiple linear regression (MLR) and artificial neural networks (ANN), are being employed to develop Quantitative Structure-Activity Relationship (QSAR) models for pyrimidine (B1678525) derivatives. scirp.org These models can predict the biological activity of new compounds based on their molecular structure, allowing researchers to prioritize the synthesis of the most promising candidates. scirp.org For instance, studies have shown that ANN models can achieve high accuracy in predicting the anti-inflammatory activity of pyrimidine derivatives, with correlation coefficients (R²) exceeding 98%. scirp.org

Future applications of AI in the design of 2-(2-Chlorophenyl)pyrimidin-4(3H)-one and its analogs could include:

De novo drug design: Generative AI models can design entirely new molecules with desired properties.

Predictive toxicology: AI algorithms can predict the potential toxicity of a compound early in the discovery process, reducing the likelihood of late-stage failures.

Personalized medicine: AI could be used to design pyrimidinone derivatives that are tailored to an individual's genetic makeup.

A significant challenge in applying ML to chemical research is often the limited availability of large datasets. However, techniques like virtual sample generation (VSG) are emerging to address this issue by creating synthetic data to enhance the predictive accuracy of ML models. researchgate.net

Development of Sustainable and Green Synthetic Methodologies

There is a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of chemical compounds. "Green chemistry" principles are being applied to the synthesis of pyrimidine derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.ineurekaselect.com

Traditional methods for synthesizing pyrimidines often involve hazardous solvents and toxic reagents. rasayanjournal.co.in In contrast, green chemistry approaches utilize safer alternatives and innovative techniques. rasayanjournal.co.in For the synthesis of pyrimidinone scaffolds, several green methodologies are being explored:

Green Synthesis TechniqueDescriptionAdvantages
Microwave-Assisted Synthesis Utilizes microwave radiation to heat the reaction mixture.Shorter reaction times, higher yields, and purer products. rasayanjournal.co.in
Ultrasound-Assisted Synthesis Employs ultrasonic waves to accelerate the reaction.Environmentally friendly and highly effective. rasayanjournal.co.in
Multicomponent Reactions (MCRs) Three or more reactants are combined in a single step to form the product.High atom economy, reduced waste, and simplified procedures. rasayanjournal.co.innih.gov
Solvent-Free Reactions Reactions are conducted without a solvent, often using techniques like grinding or ball milling.Clean reactions, good yields, and simple workup. rasayanjournal.co.inresearchgate.net
Use of Green Solvents Replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids. rasayanjournal.co.inresearchgate.netReduced environmental impact and improved safety.
Catalysis Employing catalysts to increase reaction efficiency and reduce energy consumption.Higher yields, shorter reaction times, and financial gains. rasayanjournal.co.inmdpi.com

For example, the Biginelli reaction, a classic multicomponent reaction for the synthesis of dihydropyrimidinones, has been adapted using various green catalysts and conditions. derpharmachemica.com Similarly, iridium-catalyzed multicomponent synthesis has been developed for the regioselective production of pyrimidines from alcohols and amidines. nih.gov These sustainable methods offer significant advantages in terms of environmental impact and economic feasibility for the production of this compound and related compounds. researchgate.net

Exploration of Multi-Targeting Strategies with Pyrimidinone Scaffolds

The concept of "one drug, one target" has been a cornerstone of pharmacology, but there is a growing interest in developing multi-target drugs that can modulate multiple biological pathways simultaneously. This approach can offer improved efficacy and a reduced likelihood of drug resistance, particularly in complex diseases like cancer. researchgate.net

The pyrimidinone scaffold is a versatile platform for the design of multi-target agents. mdpi.comnih.gov Its ability to interact with various biological targets makes it an attractive starting point for developing drugs with tailored polypharmacology. For instance, pyrazolo[3,4-d]pyrimidines, which are structurally related to pyrimidinones, have been investigated as inhibitors of multiple kinases involved in cancer progression. researchgate.netresearchgate.net

Future research in this area for this compound could involve:

Rational design of hybrid molecules: Combining the pyrimidinone core with other pharmacophores to create single molecules that can interact with multiple targets.

Systems biology approaches: Using computational models to identify key nodes in disease networks that can be targeted by a multi-target pyrimidinone derivative.

Fragment-based drug discovery: Using small molecular fragments to build multi-target ligands.

The development of dual inhibitors, such as those targeting both matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs), or c-Met and STAT3, showcases the potential of this strategy. researchgate.netmdpi.com

Investigation of Pyrimidinone Derivatives in Novel Chemical Transformations

Beyond their biological applications, pyrimidinone derivatives are also being explored for their utility in novel chemical transformations. Their unique electronic and structural features can be harnessed for various synthetic applications.

The pyrimidine ring system can participate in a range of chemical reactions, including:

Cycloaddition reactions: Forming new rings by reacting with other molecules. mdpi.com

Condensation reactions: Joining two molecules together with the elimination of a small molecule like water. nih.gov

Functional group transformations: Modifying the substituents on the pyrimidine ring to create new derivatives with different properties. growingscience.com

Recent research has demonstrated the use of pyrimidine derivatives in one-pot, three-component reactions to synthesize complex heterocyclic systems. growingscience.com Furthermore, the pyrimidine core can be functionalized to create ligands for metal catalysts, which can then be used to promote a variety of organic reactions. The versatility of the pyrimidine scaffold allows for the synthesis of large libraries of compounds for high-throughput screening in drug discovery and materials science. growingscience.com

Future Avenues in Computational Chemistry Applied to Pyrimidinone Research

Computational chemistry has become an indispensable tool in the study of molecular systems, and its application to pyrimidinone research is poised to expand significantly. Techniques like Density Functional Theory (DFT) and molecular docking are providing unprecedented insights into the structure, properties, and interactions of these molecules. ssrn.comnih.govjchemrev.com

DFT calculations can be used to:

Determine optimized molecular geometries: Predicting the three-dimensional structure of pyrimidinone derivatives. nih.gov

Analyze electronic properties: Understanding the distribution of electrons within the molecule, which governs its reactivity. nih.govresearchgate.net

Predict spectroscopic properties: Simulating infrared and NMR spectra to aid in the characterization of new compounds.

Molecular docking simulations are employed to:

Predict binding modes: Visualizing how a pyrimidinone derivative interacts with a biological target, such as an enzyme or receptor. mdpi.com

Estimate binding affinities: Quantifying the strength of the interaction between the ligand and the target.

These computational studies can guide the design of more potent and selective inhibitors. For example, 2D-QSAR and 3D-pharmacophore modeling have been used to confirm the analgesic properties of new fused pyrimidinones. nih.gov Future research will likely involve the use of more advanced computational methods, such as molecular dynamics simulations, to study the dynamic behavior of pyrimidinone derivatives in biological systems and to predict their pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). ssrn.com The combination of these computational approaches will continue to be a powerful engine for innovation in pyrimidinone research. jchemrev.com

Q & A

Basic: What are the common synthetic routes for preparing 2-(2-Chlorophenyl)pyrimidin-4(3H)-one?

Answer:
The compound is typically synthesized via cyclocondensation reactions. A representative method involves reacting 2-chlorobenzonitrile with acetylacetone or its derivatives in the presence of a strong base, such as lithium tris(trimethylsilyl)amide (LiHMDS), in anhydrous tetrahydrofuran (THF) at elevated temperatures. Post-reaction hydrolysis and purification via column chromatography yield the final product . Alternative routes include one-pot Biginelli reactions using substituted benzaldehydes, urea, and β-ketoesters under acidic conditions, though yields may vary depending on substituent effects .

Basic: How is the purity and structural integrity of this compound confirmed?

Answer:
Structural validation relies on 1H/13C NMR to confirm aromatic proton environments and carbonyl functionality. For example, the pyrimidinone ring protons typically resonate at δ 6.5–8.5 ppm, while the carbonyl group appears near δ 160–170 ppm in 13C NMR . LCMS is used to verify molecular ion peaks (e.g., [M+H]+ at m/z 235 for the base compound). Melting point analysis (e.g., 277–279°C for related analogs) and HPLC (>95% purity) further confirm purity .

Basic: What are the recommended storage conditions for this compound?

Answer:
The compound should be stored at 4°C in airtight containers under inert gas (e.g., argon) to prevent oxidation or moisture absorption. Solubility in DMSO or methanol allows preparation of stock solutions, which should be aliquoted and stored at -20°C for long-term stability .

Advanced: How can microwave irradiation improve synthesis efficiency?

Answer:
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15–30 minutes vs. 12–24 hours) by enhancing thermal homogeneity. For a structurally similar quinazolinone derivative, microwave irradiation improved yields by 20–30% compared to conventional heating, attributed to accelerated cyclization kinetics . Optimized power settings (e.g., 150–200 W) and solvent selection (e.g., ethanol or DMF) are critical to avoid decomposition .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

Answer:
Discrepancies in NMR shifts may arise from tautomerism (e.g., keto-enol equilibria in pyrimidinones) or solvent effects. To resolve this:

  • Compare experimental data with DFT-calculated chemical shifts for tautomeric forms.
  • Use deuterated solvents with varying polarities (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts .
  • Cross-validate with X-ray crystallography to confirm dominant tautomeric states in the solid phase .

Advanced: What strategies enhance regioselective functionalization of the pyrimidinone core?

Answer:
Regioselectivity is influenced by:

  • Electrophilic directing groups : Chlorine at the 2-position directs electrophiles to the para position on the phenyl ring .
  • Catalytic systems : Pd-mediated coupling (e.g., Suzuki-Miyaura) selectively functionalizes the 5-position of the pyrimidinone ring .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor substitution at electron-deficient positions .

Advanced: How do substituents on the pyrimidinone ring affect biological activity?

Answer:

  • Trifluoromethyl groups at the 6-position enhance metabolic stability and lipophilicity, improving membrane permeability in Mycobacterium tuberculosis inhibition assays .
  • Chlorophenyl substituents increase π-stacking interactions with biological targets, as shown in docking studies with kinase enzymes .
  • Methyl groups at the 5-position reduce steric hindrance, facilitating binding to hydrophobic enzyme pockets .

Advanced: What role does single-crystal X-ray diffraction play in structural confirmation?

Answer:
X-ray crystallography resolves ambiguities in bond lengths, angles, and tautomeric states. For example, a study on 5-Acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one confirmed the keto form dominates in the solid state, with hydrogen-bonding networks stabilizing the crystal lattice . Data refinement parameters (e.g., R factor < 0.06) ensure high confidence in structural assignments .

Advanced: How can solubility challenges in biological assays be addressed?

Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug strategies : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced: How do synthetic methods compare in scalability and yield?

Answer:

  • Conventional thermal methods (e.g., reflux in ethanol) offer scalability (>10 g batches) but require longer reaction times (24–48 hours) .
  • Microwave-assisted synthesis achieves higher yields (70–85%) in minutes but is limited to small-scale (<1 g) applications .
  • One-pot multicomponent reactions (e.g., Biginelli) balance yield (60–75%) and scalability but may require stringent purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.